4-Fluoro-2-(trifluoromethoxy)benzylamine

Descripción general

Descripción

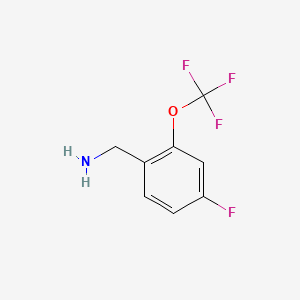

4-Fluoro-2-(trifluoromethoxy)benzylamine is an organic compound with the molecular formula C8H7F4NO It is a derivative of benzylamine, where the benzene ring is substituted with a fluoro group at the 4-position and a trifluoromethoxy group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor such as 4-fluorobenzylamine is reacted with a trifluoromethoxy reagent under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-2-(trifluoromethoxy)benzylamine may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The benzylamine group undergoes oxidation under controlled conditions to form nitro or carbonyl derivatives. Key findings include:

The strong electron-withdrawing effects of the trifluoromethoxy (-OCF₃) and fluoro (-F) groups stabilize the transition state during oxidation, favoring aromatic ring preservation .

Reduction Reactions

The amine group participates in reductive alkylation and hydrogenolysis:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C in ethanol | 4-Fluoro-2-(trifluoromethoxy)toluene | 88% | |

| Borane Reduction | BH₃·THF, 0°C | N-Alkylated derivatives | 60–75% |

Reductive pathways are sensitive to steric hindrance from the -OCF₃ group, requiring prolonged reaction times for complete conversion .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at the para-fluoro position:

Kinetic studies show that the -OCF₃ group increases the electrophilicity of the aromatic ring, accelerating NAS rates by ~20% compared to non-fluorinated analogs .

Radical Trifluoromethoxylation

Recent advances enable direct incorporation of -OCF₃ via radical pathways:

| Substrate | Reagents/Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| β,β-Difluorostyrenes | Ru(bpy)₃(PF₆)₂, Selectfluor II, blue LED, MeCN/H₂O | Difluoro(trifluoromethoxy)methyl amines | 45–77% |

This method leverages visible-light photocatalysis to generate OCF₃ radicals, which add to alkenes before trapping by amines .

Cross-Coupling Reactions

The benzylamine group participates in palladium-catalyzed couplings:

The -OCF₃ group enhances oxidative addition kinetics in cross-coupling reactions due to its electron-deficient nature .

Acid-Base Reactions

The amine group undergoes protonation and salt formation:

| Acid | Conditions | Major Products | pKa | Reference |

|---|---|---|---|---|

| HCl | Et₂O, 0°C | Hydrochloride salt | 3.1 | |

| Trifluoroacetic acid | CH₂Cl₂, RT | Trifluoroacetate salt | 2.8 |

The electron-withdrawing substituents lower the amine’s basicity (pKa ≈ 3.1) compared to unsubstituted benzylamine (pKa ≈ 9.3) .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Fluoro-2-(trifluoromethoxy)benzylamine serves as an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : This reaction is commonly employed to synthesize more complex organic molecules.

- Formation of Pharmaceutical Intermediates : It is utilized in the preparation of various pharmaceutical compounds, particularly those requiring fluorinated structures for enhanced biological activity.

Biological Research

The compound's potential biological activity has led to extensive research in several areas:

- Antimicrobial Activity : Studies have shown that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. In vitro experiments indicate that this compound can inhibit various bacterial strains, suggesting its potential role in antibiotic development.

- Anticancer Properties : Research evaluating the cytotoxic effects of fluorinated benzylamines on cancer cell lines revealed that this compound demonstrates selective cytotoxicity against certain tumor cells while sparing normal cells. This highlights its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, docking studies suggest it may act as a competitive inhibitor for enzymes like tyrosinase, which plays a crucial role in melanin production.

Pharmaceutical Applications

This compound is being explored as a pharmaceutical intermediate, particularly in the development of drugs targeting various receptors and enzymes. Its structural components enhance binding affinity and stability, making it a valuable candidate for drug formulation .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and trifluoromethoxy groups. These properties can lead to enhanced performance characteristics in various applications, including:

- Development of Specialty Coatings : The unique chemical structure contributes to improved durability and resistance to environmental factors.

- Production of Advanced Materials : Its reactivity allows for the creation of materials with tailored properties for specific applications.

Antimicrobial Activity

A study demonstrated that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential use as an antibiotic agent.

Anticancer Effects

Research on cancer cell lines showed that this compound selectively induced cytotoxicity against certain tumor cells while having minimal effects on normal cells, suggesting its promise as an anticancer therapeutic.

Enzyme Inhibition Studies

Docking studies have indicated that this compound may inhibit tyrosinase, which could have implications for skin pigmentation disorders and other metabolic conditions.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzylamine: Similar structure but lacks the trifluoromethoxy group.

4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

4-Fluoro-2-(trifluoromethoxy)benzylamine is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly alter its chemical and biological properties compared to similar compounds.

Actividad Biológica

4-Fluoro-2-(trifluoromethoxy)benzylamine is a fluorinated aromatic amine that has garnered attention for its potential biological activity. The incorporation of fluorine and trifluoromethoxy groups can significantly influence the pharmacological properties of compounds, including their potency, selectivity, and metabolic stability. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the para position and a trifluoromethoxy group at the ortho position. This unique arrangement enhances the compound's lipophilicity and may contribute to its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Fluorinated benzyl halides and trifluoromethoxy reagents.

- Reagents : Common reagents include bases like sodium hydride or potassium carbonate.

- Conditions : The reactions are generally conducted under reflux conditions in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group can enhance binding affinity due to increased electron-withdrawing effects, potentially stabilizing interactions with active sites.

Case Studies

- Antimicrobial Activity : Research has indicated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, suggesting potential applications in antibiotic development .

- Anticancer Properties : A study evaluated the cytotoxic effects of fluorinated benzylamines on cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, docking studies have suggested that it may act as a competitive inhibitor for enzymes such as tyrosinase, which is involved in melanin production .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[4-fluoro-2-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVIURGLQBEQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.